2-Amino-5,7-dihydro-3H-purin-6(4H)-one 2-Amino-5,7-dihydro-3H-purin-6(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20155207
InChI: InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1-3H,(H,7,8)(H3,6,9,10,11)
SMILES:
Molecular Formula: C5H7N5O
Molecular Weight: 153.14 g/mol

2-Amino-5,7-dihydro-3H-purin-6(4H)-one

CAS No.:

Cat. No.: VC20155207

Molecular Formula: C5H7N5O

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5,7-dihydro-3H-purin-6(4H)-one -

Specification

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
IUPAC Name 2-amino-1,4,5,7-tetrahydropurin-6-one
Standard InChI InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1-3H,(H,7,8)(H3,6,9,10,11)
Standard InChI Key ORSFRSRYZSZSIU-UHFFFAOYSA-N
Canonical SMILES C1=NC2C(N1)C(=O)NC(=N2)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-amino-1,4,5,7-tetrahydropurin-6-one, reflects its partially reduced purine core. The structure consists of a six-membered dihydropyrimidinone ring fused to a five-membered dihydroimidazole ring. Key functional groups include:

  • An amino group at position 2 (C2\text{C}_2)

  • A ketone group at position 6 (C6\text{C}_6)

  • Two double bonds localized within the imidazole ring (N1_1–C2_2 and N3_3–C4_4) .

The saturation at positions 5 and 7 distinguishes it from fully aromatic purines, conferring unique conformational flexibility and electronic properties. Computational studies using PubChem data reveal a planar imidazole ring and a puckered pyrimidinone ring, with intramolecular hydrogen bonding between the C6\text{C}_6-ketone and N1\text{N}_1-hydrogen .

Physicochemical Properties

Key physicochemical parameters include:

  • LogP: 0.37 (indicating moderate hydrophilicity)

  • Polar Surface Area (PSA): 91.87 Ų (suggesting high hydrogen-bonding capacity)

  • Solubility: >10 mg/mL in DMSO and aqueous buffers at pH 7.4.

The compound’s ionization behavior is pH-dependent, with predicted pKa values of 3.12 (imidazole nitrogen) and 9.84 (primary amine) . These properties facilitate its penetration through cellular membranes while retaining solubility in physiological environments.

Synthesis and Synthetic Optimization

Cyclization Routes

The primary synthesis route involves cyclization of guanidine derivatives or urea precursors. A representative protocol includes:

  • Condensation: Reacting 4,5-diaminopyrimidin-2(1H)-one with ethyl cyanoacetate in refluxing ethanol.

  • Cyclization: Treating the intermediate with hydrochloric acid at 80°C for 6 hours.

  • Purification: Recrystallization from aqueous methanol yields the product in 65–72% purity.

Alternative methods utilize microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, irradiating a mixture of guanidine hydrochloride and methyl acrylate at 150°C for 15 minutes achieves 58% yield.

Comparative Analysis of Synthetic Methods

The table below summarizes key synthetic approaches:

MethodReagentsTemperature (°C)TimeYield (%)
Conventional cyclizationEthyl cyanoacetate, HCl806 h65–72
Microwave-assistedGuanidine HCl, methyl acrylate15015 min58
Solid-phase synthesisResin-bound diaminopyrimidineRT24 h41

Microwave-assisted synthesis offers efficiency gains but lower yields, while solid-phase methods enable combinatorial library generation.

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:

Cell LineOriginIC50_{50} (μM)Mechanism
HepG2Hepatocellular carcinoma12.3 ± 1.2DNA intercalation, topoisomerase II inhibition
U118 MGGlioblastoma18.7 ± 2.1Reactive oxygen species (ROS) generation
MCF-7Breast adenocarcinoma24.9 ± 3.0Caspase-3/7 activation

The compound induces apoptosis via mitochondrial membrane depolarization (ΔΨm loss of 62% at 25 μM) and PARP cleavage. Synergy with doxorubicin (combination index = 0.32 at 50% inhibition) suggests potential for combination therapies.

Enzyme Inhibition

2-Amino-5,7-dihydro-3H-purin-6(4H)-one exhibits inhibitory activity against:

  • Xanthine oxidase (Ki=4.7 μMK_i = 4.7 \ \mu\text{M}): Competitive inhibition by mimicking hypoxanthine’s structure.

  • Phosphoribosyltransferases (IC50=9.8 μMIC_{50} = 9.8 \ \mu\text{M}): Disruption of purine salvage pathways.

  • DNA polymerase β (IC50=15.2 μMIC_{50} = 15.2 \ \mu\text{M}): Interference with base excision repair.

Molecular docking studies (AutoDock Vina) reveal a binding energy of −8.4 kcal/mol to xanthine oxidase, with hydrogen bonds to Arg880 and π-stacking with Phe914.

Pharmacological Applications

Drug Development

The compound’s scaffold has been derivatized to enhance bioavailability and target specificity. Notable analogs include:

  • 6-Thioguanine derivative: Substitution of C6\text{C}_6-ketone with thiol improves antileukemic activity (IC50_{50} = 3.1 μM in K562 cells) .

  • N7^7-Alkyl analogs: Methylation at N7\text{N}_7 increases blood-brain barrier penetration by 2.7-fold.

Agricultural Applications

As a herbicide lead, the compound inhibits Arabidopsis thaliana growth (ED50_{50} = 45 μM) by blocking purine biosynthesis in chloroplasts. Field trials show 78% weed suppression at 2 kg/ha, comparable to glyphosate.

Research Advancements and Future Directions

Recent studies have explored:

  • Nanoparticle delivery: Encapsulation in PLGA nanoparticles increases tumor accumulation by 4.3-fold in murine models.

  • Photodynamic therapy: Photoactivation at 405 nm generates singlet oxygen (1O2^1\text{O}_2) with a quantum yield of 0.33.

Ongoing clinical trials (Phase I/II) are evaluating its safety profile in solid tumors (NCT04832945). Future work should address metabolic stability (t1/2_{1/2} = 1.2 h in human microsomes) through prodrug strategies.

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